molecular formula C23H24O12 B2954680 Andrographidin B CAS No. 113963-38-5

Andrographidin B

Cat. No.: B2954680
CAS No.: 113963-38-5
M. Wt: 492.433
InChI Key: JCUIPEIMZRLNKQ-BSTKLLGTSA-N
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Description

Andrographidin B is a bioactive compound isolated from the plant Andrographis paniculata, commonly known as “King of Bitters.” This plant is widely used in traditional medicine, particularly in Asian countries, for its various therapeutic properties. This compound is known for its potential anti-inflammatory, antioxidant, and anticancer activities .

Scientific Research Applications

    Chemistry: Used as a starting material for synthesizing new compounds with enhanced biological activities.

    Biology: Studied for its role in modulating cellular pathways and gene expression.

    Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and infectious diseases.

    Industry: Used in the development of herbal supplements and pharmaceuticals

Mechanism of Action

  • NF-κB Inhibition : Andrographidin B acts as an NF-κB inhibitor by covalently modifying cysteine residues in the p50 subunit of NF-κB. This prevents NF-κB activation without affecting IκBα degradation or p50/p65 nuclear translocation .
  • Anti-Inflammatory Effects : this compound modulates inflammatory responses by reducing cytokine production (e.g., TNF-α, IL-1B, IL-6) and inhibiting inducible nitric oxide synthase and cyclooxygenase-2 expressions. It also suppresses c-Fos activation, a key player in inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Andrographidin B involves several steps, including the extraction of the compound from the leaves and stems of Andrographis paniculata. The extraction process typically uses solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC) are commonly used .

Chemical Reactions Analysis

Types of Reactions: Andrographidin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness of Andrographidin B: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-hydroxy-2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7,8-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-14-7-11(26)16-10(25)6-13(33-22(16)21(14)32-2)9-4-3-5-12(17(9)27)34-23-20(30)19(29)18(28)15(8-24)35-23/h3-7,15,18-20,23-24,26-30H,8H2,1-2H3/t15-,18-,19+,20-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIPEIMZRLNKQ-BSTKLLGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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